REACTION_CXSMILES
|
N[C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.N([O-])=O.[Na+].[I-:18].[K+].II>O.S(=O)(=O)(O)O>[I:18][C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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12.25 g
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Type
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reactant
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Smiles
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NC1=CC(=C(C(=O)O)C=C1Cl)OC
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Name
|
|
Quantity
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136 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
4.62 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.11 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
4.24 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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fitted with an overhead stirrer
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Type
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CUSTOM
|
Details
|
the internal temperature around 0° C
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Type
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ADDITION
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Details
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added dropwise to the stirred reaction mixture
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Type
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EXTRACTION
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Details
|
After 2 hours the reaction was extracted with ethyl acetate
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Duration
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2 h
|
Type
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WASH
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Details
|
The organic extracts were then washed with 10% sodium thiosulfate and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
|
Type
|
FILTRATION
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Details
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filtered
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(C(=O)O)C=C1Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |